molecular formula C11H21ClN2O B2774925 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide CAS No. 793727-78-3

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide

Cat. No.: B2774925
CAS No.: 793727-78-3
M. Wt: 232.75
InChI Key: ICIGXMKPOAIAKM-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is a biochemical compound used primarily in proteomics research. It has the molecular formula C11H20N2O•HCl and a molecular weight of 232.75 . This compound is known for its unique structure, which includes a dimethylamino group attached to a cyclohexyl ring, making it a valuable tool in various scientific studies.

Properties

IUPAC Name

2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O/c1-14(2)11(6-4-3-5-7-11)9-13-10(15)8-12/h3-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIGXMKPOAIAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide involves several steps. One common method includes the reaction of 1-(dimethylamino)cyclohexylmethanol with chloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide group serves as a prime site for nucleophilic substitution (SN2 or SN1 mechanisms), enabling derivatization for pharmacological optimization .

Key Features :

  • Nucleophiles : Hydroxide, amines, thiols, or alkoxides.

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) with mild heating (40–60°C) .

  • Products : Substituted acetamides (e.g., hydroxy, amino, or thioether derivatives).

NucleophileReaction ConditionsProductReference
HydroxideAqueous NaOH, 50°CHydroxyacetamide
MethylamineDMF, 60°CMethylaminoacetamide
EthanthiolTHF, RTThioether derivative

The dimethylamino group on the cyclohexyl ring may sterically hinder substitution at the acetamide site, depending on the nucleophile’s size.

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid or amine intermediates .

Pathways :

  • Acidic Hydrolysis : Cleaves the amide bond to form 2-chloroacetic acid and the corresponding amine.

  • Basic Hydrolysis : Produces a carboxylate salt and dimethylamino-cyclohexylmethylamine.

ConditionsReagentsProducts
HCl (1M), refluxH2O, HCl2-Chloroacetic acid + [1-(dimethylamino)cyclohexyl]methylamine
NaOH (2M), 80°CH2O, NaOHSodium 2-chloroacetate + [1-(dimethylamino)cyclohexyl]methylamine

Hydrolysis kinetics depend on pH and temperature, with faster degradation observed in strongly acidic media.

Acylation Reactions

The acetamide group can act as an acylating agent, transferring the acetyl moiety to nucleophilic substrates like alcohols or amines .

Mechanism :

  • The carbonyl carbon becomes electrophilic, enabling nucleophilic attack by amines or alkoxides.

  • Catalysts such as DMAP or DCC enhance reaction efficiency .

SubstrateCatalystProduct
BenzylamineDMAPN-Benzyl-2-chloroacetamide
MethanolDCCMethyl 2-chloroacetate

This reactivity is exploited in drug design to create prodrugs or modify pharmacokinetic properties .

Oxidation and Alkylation of the Dimethylamino Group

The tertiary dimethylamino group exhibits limited reactivity but can undergo:

  • Oxidation : Forms an N-oxide derivative under strong oxidizing conditions (e.g., H2O2, mCPBA) .

  • Quaternization : Reacts with alkyl halides to form quaternary ammonium salts .

ReactionReagentsProduct
OxidationH2O2, AcOHN-Oxide derivative
AlkylationMethyl iodideQuaternary ammonium salt

These modifications alter the compound’s solubility and receptor-binding affinity .

Comparative Reactivity with Analogues

The compound’s dual functional groups distinguish it from simpler chloroacetamides or dimethylamino derivatives :

CompoundFunctional GroupsKey Reactivity
2-Chloro-N-(cyclohexylmethyl)acetamideChloroacetamideLimited to substitution and hydrolysis
N,N-DimethylcyclohexylamineTertiary amineAlkylation/oxidation only
2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamideChloroacetamide + dimethylaminoCombined substitution, hydrolysis, and acylation

Analytical Methods for Reaction Monitoring

Reactions are typically validated using:

  • NMR Spectroscopy : Tracks disappearance of chloroacetamide protons (~δ 4.2 ppm).

  • Mass Spectrometry : Confirms molecular weight changes in products.

  • HPLC : Quantifies reaction yields and purity .

This compound’s multifunctional reactivity underscores its utility in synthesizing bioactive derivatives, though challenges like steric hindrance and competing reaction pathways require careful optimization . Further studies are needed to explore its potential in targeted drug delivery and enzyme inhibition.

Scientific Research Applications

Pharmacological Studies

AH-7921 has been investigated for its potential analgesic effects similar to traditional opioids. Research has indicated that it binds to the mu-opioid receptor, which is responsible for mediating pain relief. A study highlighted that AH-7921 exhibits a potency comparable to morphine in certain assays, suggesting its potential utility in pain management therapies .

Toxicology and Safety Assessments

Given its association with adverse effects and fatalities, extensive toxicological studies have been conducted to understand the safety profile of AH-7921. Reports indicate that the compound can lead to severe respiratory depression, tachycardia, and seizures upon overdose . These findings underline the importance of rigorous safety assessments in clinical settings.

Clinical Toxicity Reports

Numerous case studies document instances of intoxication involving AH-7921, often resulting from recreational use. For example, a series of cases reported in Sweden indicated multiple non-fatal intoxications linked to AH-7921 use, with symptoms ranging from tachycardia to severe respiratory distress . The concentration of AH-7921 in postmortem samples varied significantly, highlighting the unpredictability of its effects when misused.

Fatalities Associated with Use

The first reported death linked to AH-7921 occurred in Norway in December 2012, followed by several other fatalities across Europe and the United States . These incidents often involved polydrug use, complicating the assessment of AH-7921's specific role in these outcomes. The presence of other psychoactive substances such as benzodiazepines was frequently noted alongside AH-7921 in toxicology reports .

Novel Synthetic Opioids

AH-7921 falls under the category of novel synthetic opioids, which have gained attention due to their increasing prevalence on the illicit drug market. Researchers are exploring analogs of AH-7921 for potential therapeutic applications while also addressing the challenges posed by misuse and addiction .

Pain Management Research

Ongoing studies aim to evaluate the efficacy of AH-7921 as an analgesic alternative to traditional opioids. Its unique chemical structure may offer insights into developing safer pain management options that minimize the risk of addiction .

Data Table: Summary of Findings on 2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide

AspectDetails
Chemical Structure This compound
Primary Applications Analgesic research, toxicology studies
Key Findings Potent mu-opioid receptor agonist; associated with severe toxicity
Reported Cases Multiple non-fatal intoxications; several fatalities linked to misuse
Research Focus Pain management alternatives; safety assessments

Mechanism of Action

The mechanism of action of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide include:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties, making it valuable for specialized research applications.

Biological Activity

2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide, often referred to as a chloroacetamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chloroacetamide functional group and a dimethylamino moiety, which are crucial for its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈ClN₃O
  • Molecular Weight : Approximately 269.21 g/mol
  • Functional Groups : Chloroacetamide and dimethylamino groups

The presence of the chloroacetamide structure allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives. The dimethylamino group enhances the compound's interaction with biological targets, making it a valuable candidate for medicinal applications.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The dimethylamino group is believed to enhance this effect by improving solubility and facilitating interaction with microbial membranes. Studies have shown that chloroacetamide derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.

Analgesic Effects

This compound has been investigated for its analgesic properties. In vivo studies suggest that it may influence neurotransmitter systems related to pain perception. This compound's mechanism of action appears to involve interactions with adrenergic and serotonergic pathways, which are critical in pain modulation .

Anticancer Activity

The compound has also been evaluated for anticancer potential. In vitro studies have demonstrated that it can inhibit cancer cell proliferation in various cell lines, including prostate and glioblastoma cells. The mechanism underlying this activity may involve the inhibition of heme oxygenase-1 (HO-1), an enzyme associated with tumor progression and chemoresistance .

Study on Pain Management

A study examined the effects of this compound on pain management in mice. The results indicated that administration led to significant reductions in pain response compared to control groups. This suggests potential application in developing new analgesics targeting specific pain pathways .

Investigation of Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it exhibited considerable inhibitory effects, supporting its potential as an antimicrobial agent.

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth in vitro
Analgesic EffectsReduced pain response in animal models
Anticancer PotentialInhibition of cancer cell proliferation in prostate and glioblastoma cells

Q & A

Q. Basic Structural Characterization

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals for cyclohexyl methylene protons (δ 1.2–2.1 ppm) and dimethylamino groups (δ 2.2–2.4 ppm) .
    • ¹³C NMR : Carbonyl carbon (C=O) appears at ~170 ppm .
  • X-ray Crystallography : Reveals spatial arrangement, hydrogen bonding (e.g., N–H⋯O interactions stabilizing the acetamide backbone) .

What reaction mechanisms govern the chemical transformations of this compound in substitution and hydrolysis reactions?

Q. Advanced Reactivity Analysis

  • Substitution Reactions : The chloro group undergoes nucleophilic displacement with amines or thiols. For example:
    • Reaction with piperidine yields N-alkylated derivatives via SN2 mechanisms .
    • Steric hindrance from the cyclohexyl group may slow reactivity, requiring elevated temperatures .
  • Hydrolysis : Acidic or basic conditions cleave the amide bond:
    • In HCl/ethanol, hydrolysis produces cyclohexylmethylamine and chloroacetic acid .
    • Kinetics can be studied using pH-dependent UV-Vis spectroscopy .

How can researchers design assays to evaluate the biological activity of this compound?

Q. Advanced Biological Testing

  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
  • Neuropharmacological Screening : Radioligand binding assays (e.g., μ-opioid receptor affinity) to predict abuse potential, as seen in structurally related compounds like AH-7921 .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Q. Advanced SAR Strategies

  • Substituent Variation :
    • Replace the cyclohexyl group with aromatic rings to alter lipophilicity (logP) and bioavailability .
    • Modify the dimethylamino group to tertiary amines (e.g., pyrrolidino) to modulate receptor binding .
  • Computational Modeling :
    • Docking studies (e.g., AutoDock Vina) predict interactions with target proteins .
    • QSAR models correlate electronic parameters (e.g., Hammett σ) with bioactivity .

How should researchers address contradictions in reported biological activity data?

Q. Advanced Data Analysis

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to reduce inter-lab discrepancies .
  • Metabolic Stability : Test compound stability in liver microsomes to explain inconsistent in vivo vs. in vitro results .
  • Statistical Validation : Use ANOVA or mixed-effects models to assess reproducibility across studies .

What computational approaches are suitable for predicting the physicochemical and pharmacological properties of this compound?

Q. Advanced Modeling

  • Physicochemical Properties :
    • Calculate logP and pKa using software like MarvinSketch or ACD/Labs .
  • Pharmacokinetics :
    • Predict blood-brain barrier permeability via PAMPA assays .
    • Simulate metabolic pathways (e.g., cytochrome P450 interactions) with Schrödinger’s ADMET Predictor .

What analytical techniques ensure purity and stability during storage?

Q. Basic Quality Control

  • Purity Assessment :
    • HPLC with UV detection (λ = 210–254 nm) .
    • Elemental analysis (C, H, N) to confirm stoichiometry .
  • Stability Testing :
    • Store under inert gas (N₂) at –20°C to prevent degradation .
    • Monitor hydrolytic stability via accelerated aging studies (40°C/75% RH) .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Safety and Toxicity

  • Acute Toxicity : Refer to SDS data for LD₅₀ values (e.g., oral toxicity in rodents) .
  • Handling Precautions :
    • Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure .
    • Neutralize waste with 10% sodium bicarbonate before disposal .

How does stereochemistry influence the compound’s reactivity and bioactivity?

Q. Advanced Stereochemical Analysis

  • Chiral Centers : The cyclohexyl group may adopt chair or boat conformations, affecting receptor binding .
  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test individual activity .

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